molecular formula C8H5BrN2O2 B176422 3-Bromo-6-nitro-1H-indole CAS No. 126807-09-8

3-Bromo-6-nitro-1H-indole

Cat. No. B176422
CAS RN: 126807-09-8
M. Wt: 241.04 g/mol
InChI Key: CUHNSXKCMBQLRL-UHFFFAOYSA-N
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Description

“3-Bromo-6-nitro-1H-indole” is a chemical compound with the empirical formula C8H5O2N2Br1 and a molecular weight of 241.04 . It is provided in solid form . The physical form of this compound is described as pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5BrN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H . This code provides a standard way to encode the molecular structure of “this compound” and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, indole derivatives are known to undergo various chemical reactions. For instance, the carbonyl groups in indole derivatives can easily undergo C–C and C–N coupling reactions and reductions .


Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is a solid compound with a molecular weight of 241.04 . It has the empirical formula C8H5O2N2Br1 .

Scientific Research Applications

Indole Synthesis and Classification

Indoles, including 3-Bromo-6-nitro-1H-indole, are central to the development of new methods for indole synthesis. These methods are crucial for producing a wide range of biologically active compounds. The classification of indole syntheses into nine strategic approaches highlights the versatility of indole chemistry and its significance in organic synthesis. This classification aids researchers in identifying novel approaches and understanding the current state of indole synthesis, facilitating the development of new indole-based compounds with potential applications in drug discovery and materials science (Taber & Tirunahari, 2011).

C2-Functionalization via Umpolung

The C2-functionalization of indoles, including this compound, through umpolung (polarity inversion) is a less explored yet significant area. This approach opens new avenues for synthesizing bioactive indole derivatives by overcoming the limitations of conventional reactivity. The ability to functionalize indoles at the C2 position has substantial importance in synthetic and pharmaceutical chemistry, suggesting potential applications in developing novel therapeutic agents (Deka, Deb, & Baruah, 2020).

Biological and Medicinal Applications

Indole derivatives, synthesized using compounds like this compound, exhibit a wide range of biological and medicinal properties. They have been investigated for their antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic activities. These properties underscore the therapeutic potential of indole derivatives in treating various diseases, highlighting the importance of indole chemistry in medicinal research (Ali et al., 2013).

Safety and Hazards

While specific safety and hazard information for “3-Bromo-6-nitro-1H-indole” is not available, it’s generally recommended to avoid dust formation, contact with skin or eyes, and inhalation of dust, vapor, mist, or gas . In case of ingestion, immediate medical assistance should be sought .

Mechanism of Action

Target of Action

3-Bromo-6-nitro-1H-indole, like other indole derivatives, primarily targets various receptors in the body . Indole derivatives are known to bind with high affinity to these receptors, which play a significant role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes in the body. The compound binds to its targets, which can lead to a variety of biological effects . .

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways it affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C

properties

IUPAC Name

3-bromo-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHNSXKCMBQLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563210
Record name 3-Bromo-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126807-09-8
Record name 3-Bromo-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add N-bromosuccinamide (NBS) to 6-nitroindole 1 (22.72 g, 140.12 mmol) dissolved in tetrahydrofuran (600 mL) and allow the resulting mixture to stir for 18 hours. Quench the reaction mixture with saturated aqueous sodium thiosulfate solution (600 mL), dilute with ethyl acetate (EtOAc) (600 mL), and separate the layers. Sequentially, wash the organic layer with saturated aqueous sodium bisulfate (100 mL), saturated aqueous sodium bicarbonate (100 mL), water (100 mL), and brine (100 mL). Dry the resulting organic layer over Na2SO4 and filter. Concentrate the filtrate to give a yellow solid. Recrystallize the solid from dichloromethane and hexane to give 29.21 g of the title compound (86%). LRMS (API ES+)=263.0 (M+Na).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.72 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
86%

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